molecular formula C19H19N5O2S B2733849 N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251604-36-0

N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2733849
CAS No.: 1251604-36-0
M. Wt: 381.45
InChI Key: XXVSGJGUBAQZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine ring is linked via a thioether bridge to an acetamide group, which is further substituted with a 4-acetylphenyl group at the nitrogen atom.

The synthesis of this compound likely follows established methods for pyrimidinylthioacetamides, involving alkylation of a pyrimidinethione intermediate (e.g., 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-thiol) with a chloroacetamide derivative (e.g., N-(4-acetylphenyl)-2-chloroacetamide) in the presence of a base such as sodium methylate. This approach aligns with protocols reported for analogous compounds .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-8-13(2)24(23-12)17-9-19(21-11-20-17)27-10-18(26)22-16-6-4-15(5-7-16)14(3)25/h4-9,11H,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSGJGUBAQZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with notable potential for various biological activities. Its structure combines an acetylphenyl group with a thioacetamide moiety linked to a pyrimidine derivative containing a pyrazole ring. This unique combination suggests diverse pharmacological properties, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5O2C_{19}H_{19}N_{5}O_{2}, with a molecular weight of approximately 365.386 g/mol. The compound exhibits a density of 1.3 g/cm³ and has distinct chemical reactivity due to its functional groups.

PropertyValue
Molecular FormulaC19H19N5O2
Molecular Weight365.386 g/mol
Density1.3 g/cm³
LogP1.61

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications.

Anticancer Activity

The compound has also demonstrated anticancer properties in vitro, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Studies have reported IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0

These results suggest that the compound may interfere with cellular pathways involved in cancer progression, possibly through apoptosis induction or cell cycle arrest.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions relevant to its biological effects. Ongoing research aims to clarify these interactions and identify the specific pathways involved.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with the thioacetamide moiety.
  • Biological Screening : Various assays have been conducted to assess the antimicrobial and anticancer activities, with results indicating significant potential for therapeutic use.
  • Comparative Analysis : Similar compounds have been evaluated for their biological activities, highlighting the unique structural features of this compound that confer distinct advantages in terms of potency and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional attributes of N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide can be contextualized by comparing it to related heterocyclic acetamides (Table 1).

Key Observations:

Structural Diversity: The target compound and Entry 3 share a pyrimidine-thioacetamide backbone but differ in substituents. Entry 4 replaces pyrimidine with a thiadiazole ring, which may alter electronic properties and metabolic stability.

Synthetic Approaches :

  • Alkylation of thiol-containing heterocycles (e.g., pyrimidinethiones) with chloroacetamides is a common strategy for analogs like the target and Entry 3 .
  • Substituents such as acetylphenyl (target) or isoxazole (Entry 3) influence reaction conditions and purification challenges due to steric and electronic effects.

Hydrogen-Bonding and Crystallography: The acetyl and pyrazole groups in the target compound could facilitate layered crystal packing via C=O···H–N and π-π interactions, as observed in related structures .

Q & A

Q. What are the common synthetic routes for N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?

  • Methodological Answer: The synthesis typically involves:
  • Step 1: Coupling of 3,5-dimethylpyrazole with a pyrimidine precursor via nucleophilic substitution.
  • Step 2: Thioether linkage formation using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone).
  • Step 3: Final acetylation of the phenyl group using acetyl chloride.
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), with yields optimized by controlling reaction temperature (60–80°C) and pH (neutral to slightly basic) .

Q. Which spectroscopic methods are used to confirm the compound’s structural integrity?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assigns proton environments (e.g., acetyl group at δ ~2.5 ppm, pyrimidine protons at δ ~7.5–8.5 ppm).
  • LC-MS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 412.1).
  • IR Spectroscopy: Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, thioether S-C at ~650 cm⁻¹).
    Cross-validation with computational tools (e.g., PubChem’s InChI key) ensures accuracy .

Q. What initial biological assays are recommended for screening this compound?

  • Methodological Answer: Prioritize:
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols.
  • Cytotoxicity screening (e.g., NCI-60 cell line panel, IC₅₀ determination via MTT assay).
  • Antimicrobial testing (MIC values against E. coli or S. aureus).
    Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer:
  • Solvent selection: Use polar aprotic solvents (DMF or DCM) to enhance nucleophilicity in thioether formation.
  • Catalysts: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature control: Maintain 70–80°C during coupling steps to minimize side products (e.g., disulfide formation).
    Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and employ flash chromatography for impurity removal .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Assay standardization: Ensure consistent cell lines (e.g., NCI-H460 vs. HeLa) and incubation times (48–72 hours).
  • Purity validation: Use HPLC (≥95% purity) to exclude batch-to-batch variability.
  • Dose-response curves: Test a wider concentration range (0.1–100 μM) to identify non-linear effects.
    Cross-reference with structural analogs (e.g., thienopyrimidine derivatives) to isolate activity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer:
  • Core modifications: Replace the pyrazole’s methyl groups with halogens or bulkier substituents to assess steric effects.
  • Linker variation: Substitute the thioether with sulfoxide or sulfone groups to evaluate electronic impacts.
  • Bioisosteric replacement: Swap the acetylphenyl moiety with benzamide or sulfonamide groups.
    Test derivatives in enzyme inhibition assays and correlate results with computational docking scores .

Q. What computational strategies predict the compound’s target interactions?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17) to identify binding poses.
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer:
  • LogP optimization: Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce logP from ~3.5 to 2.0–2.5.
  • Metabolic stability: Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots.
  • Plasma protein binding: Use equilibrium dialysis to measure free fraction and adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.